

reconstitution of lyophilized Acetyl-ACTH (2-24) for experiments

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Compound of Interest

Compound Name: Acetyl-ACTH (2-24) (human, bovine, rat)

Cat. No.: B1496549

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Application Notes and Protocols for Acetyl-ACTH (2-24)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-ACTH (2-24) is a synthetic peptide fragment of the pro-opiomelanocortin (POMC) protein. As an analog of adrenocorticotrophic hormone (ACTH), it is utilized in endocrinology research to investigate adrenal function and the regulation of stress response systems. Specifically, Acetyl-ACTH (2-24) acts as an agonist at the Melanocortin 1 Receptor (MC1R), a G protein-coupled receptor (GPCR) primarily expressed in melanocytes. Activation of MC1R initiates a signaling cascade that plays a crucial role in melanogenesis (the production of melanin) and exhibits anti-inflammatory effects. These application notes provide detailed protocols for the reconstitution, storage, and experimental use of lyophilized Acetyl-ACTH (2-24).

Principle of the Method

Upon binding to MC1R, Acetyl-ACTH (2-24) induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (camp). The subsequent increase in intracellular cAMP

levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in melanogenesis, such as microphthalmia-associated transcription factor (MITF), which is a key regulator of enzymes like tyrosinase.

Product Handling and Storage

Proper handling and storage of lyophilized Acetyl-ACTH (2-24) are critical to maintain its biological activity and ensure experimental reproducibility.

1. Reconstitution:

Lyophilized Acetyl-ACTH (2-24) is soluble in sterile, distilled water.^[1] To reconstitute, allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Aseptically add the appropriate volume of sterile water to achieve the desired stock solution concentration. Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking.

2. Storage:

- Lyophilized Peptide: Store at -20°C for long-term storage.^[2]
- Reconstituted Peptide: Aliquot the reconstituted peptide into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below. For short-term storage (up to one week), the solution can be kept at 2-8°C. The N-terminal acetylation of the peptide enhances its stability against enzymatic degradation.^{[3][4]}

Data Presentation

The following table summarizes key quantitative data for the handling and storage of Acetyl-ACTH (2-24).

Parameter	Recommendation	Citation(s)
Reconstitution Solvent	Sterile, distilled water	[1]
Storage (Lyophilized)	-20°C	[2]
Storage (Reconstituted)	-20°C (long-term), 2-8°C (short-term, up to 1 week)	
Stability	N-terminal acetylation increases proteolytic stability	[3][4]

Experimental Protocols

Protocol 1: In Vitro Cell Stimulation and cAMP Measurement

This protocol describes the stimulation of cultured cells expressing MC1R with Acetyl-ACTH (2-24) and the subsequent measurement of intracellular cAMP levels.

Materials:

- Lyophilized Acetyl-ACTH (2-24)
- Sterile, distilled water
- Appropriate cell line expressing MC1R (e.g., B16 melanoma cells)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- cAMP assay kit (e.g., ELISA or HTRF-based)
- Plate reader compatible with the chosen cAMP assay

Procedure:

- **Cell Culture:** Culture the MC1R-expressing cells in appropriate medium until they reach the desired confluency for the assay.
- **Peptide Preparation:** Reconstitute the lyophilized Acetyl-ACTH (2-24) in sterile water to create a stock solution (e.g., 1 mM). Further dilute the stock solution in cell culture medium to prepare a range of working concentrations.
- **Cell Stimulation:** a. Seed the cells in a multi-well plate at a suitable density. b. After cell adherence, replace the culture medium with fresh medium containing the different concentrations of Acetyl-ACTH (2-24). Include a vehicle control (medium without the peptide). c. Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C.
- **cAMP Measurement:** a. Following incubation, lyse the cells according to the protocol of the chosen cAMP assay kit. b. Perform the cAMP assay as per the manufacturer's instructions. c. Measure the signal using a compatible plate reader.
- **Data Analysis:** Calculate the concentration of cAMP in each sample based on a standard curve. Plot the cAMP concentration against the concentration of Acetyl-ACTH (2-24) to determine the dose-response relationship.

Protocol 2: Melanogenesis Assay in B16 Melanoma Cells

This protocol outlines a method to assess the effect of Acetyl-ACTH (2-24) on melanin production in B16 melanoma cells.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Lyophilized Acetyl-ACTH (2-24)
- Sterile, distilled water
- B16 melanoma cells
- Cell culture medium (e.g., DMEM) with supplements
- NaOH solution (e.g., 1N)
- Spectrophotometer or plate reader

Procedure:

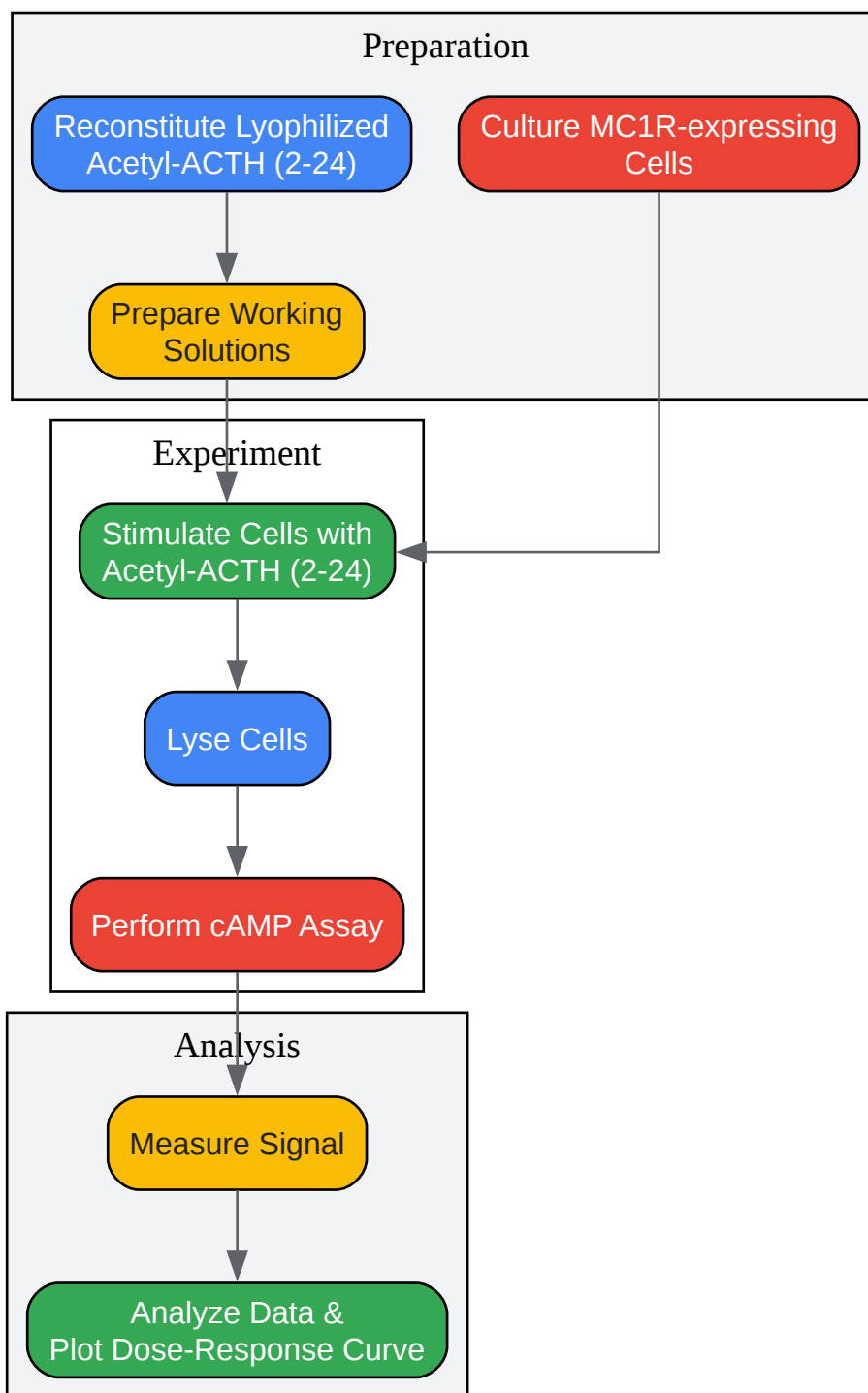
- **Cell Culture:** Seed B16 melanoma cells in a multi-well plate and allow them to adhere overnight.
- **Peptide Treatment:** a. Prepare working solutions of Acetyl-ACTH (2-24) in cell culture medium at various concentrations. b. Replace the existing medium with the medium containing the peptide or a vehicle control. c. Incubate the cells for a specified period (e.g., 48-72 hours) to allow for melanin production.[5]
- **Melanin Content Measurement:** a. After incubation, wash the cells with PBS. b. Lyse the cells and dissolve the melanin by adding NaOH solution and incubating at an elevated temperature (e.g., 60-80°C) for 1-2 hours.[7] c. Measure the absorbance of the resulting solution at a wavelength of 405-475 nm using a spectrophotometer.[7]
- **Data Analysis:** The absorbance reading is directly proportional to the melanin content. Normalize the melanin content to the cell number or total protein content if necessary.

Visualizations



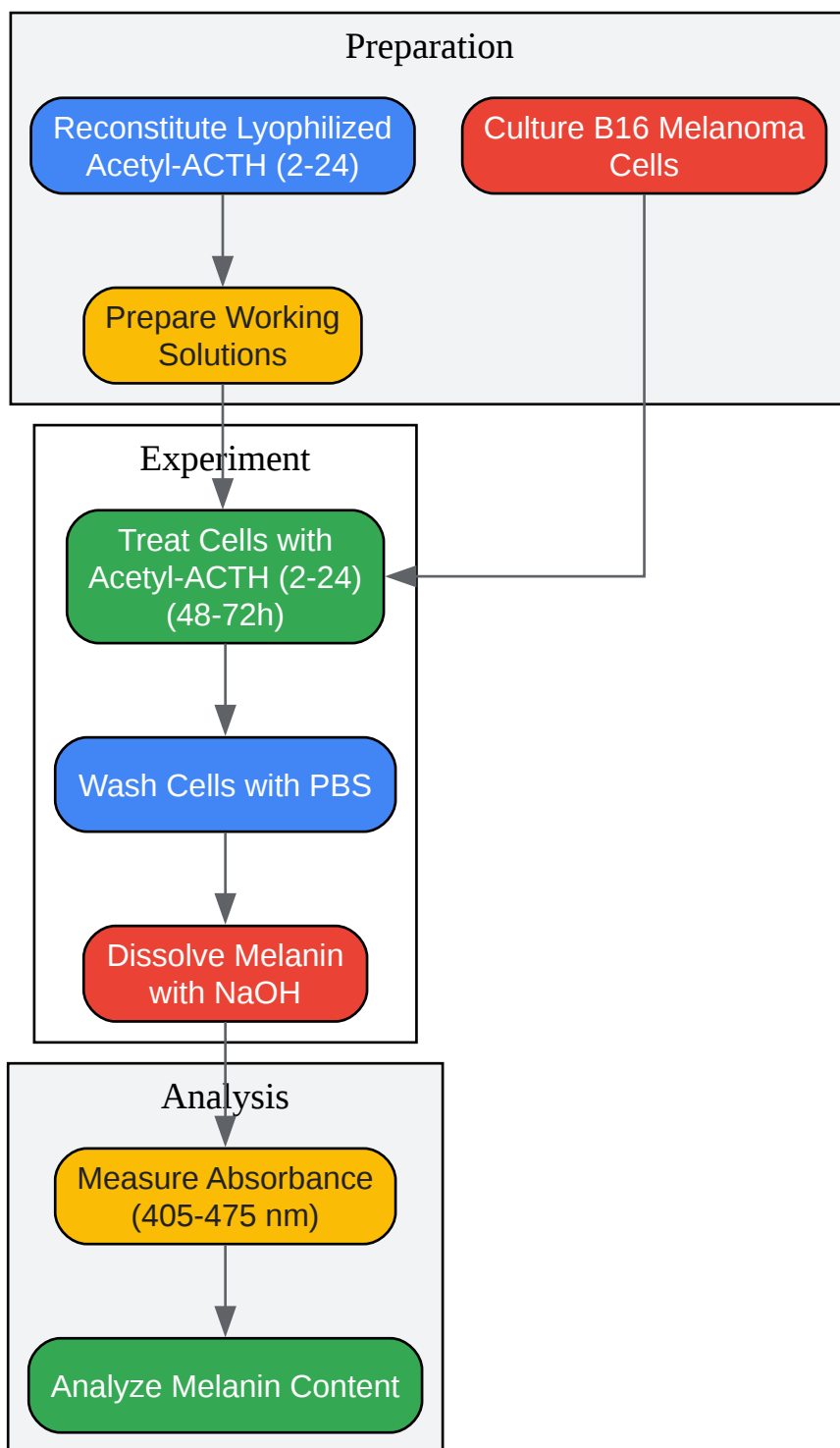
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Caption: MC1R Signaling Pathway.



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Caption: Workflow for cAMP Assay.



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Caption: Workflow for Melanogenesis Assay.

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